molecular formula C20H29N7O B5305417 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No. B5305417
M. Wt: 383.5 g/mol
InChI Key: DXDXIGPTOOILPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule belongs to the class of piperidine-based compounds and contains a purine ring system, which makes it an interesting target for researchers in medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to act by binding to specific targets in cells. Some studies have suggested that it may interact with ion channels and receptors, while others have proposed that it may inhibit enzymes involved in key metabolic pathways. Further research is needed to elucidate the exact mechanism of action of this molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, suppress viral replication, and reduce inflammation. It has also been shown to modulate the activity of various ion channels and receptors, which may have implications for the treatment of neurological and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its versatility. It can be easily synthesized and modified to create analogs with different properties. However, one of the limitations of using this molecule is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of new analogs with improved properties, such as increased potency or selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurological disorders. Additionally, more research is needed to elucidate its mechanism of action and to identify its specific targets in cells.

Synthesis Methods

The synthesis of 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be achieved through various methods. One of the most commonly used methods involves the reaction of a pyrrolidine derivative with a purine nucleoside. This reaction is usually carried out under mild conditions using appropriate catalysts and solvents. The yield and purity of the product can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. Researchers have also investigated its potential as a modulator of ion channels and receptors, which makes it an interesting target for the development of new drugs for various diseases.

properties

IUPAC Name

[1-[1-(7H-purin-6-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c28-20(26-7-1-2-8-26)15-4-3-9-27(12-15)16-5-10-25(11-6-16)19-17-18(22-13-21-17)23-14-24-19/h13-16H,1-12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDXIGPTOOILPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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